2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol
Description
2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine core. Key structural attributes include:
- Substituents: A 4-methoxyphenylamino group at position 2 and hydroxyl groups at positions 5 and 5.
Properties
IUPAC Name |
7-hydroxy-2-(4-methoxyanilino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-19-8-4-2-7(3-5-8)14-13-16-12-11(20-13)9(17)6-10(18)15-12/h2-6H,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYHQOCUFPHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol typically involves the construction of the thiazolo[4,5-B]pyridine scaffold. This can be achieved through the annulation of thiazole or thiazolidine derivatives with pyridine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the annulation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically employ continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazolo[4,5-b]pyridine scaffold undergoes regioselective substitutions due to electron-deficient rings. Key reactions include:
-
Halogenation : Bromination at C6 using N-bromosuccinimide (NBS) in DMF (70–80°C) introduces bromine for subsequent cross-coupling .
-
Amination : Reaction with substituted anilines under acidic conditions (HCl, ethanol, reflux) replaces chloro or bromo groups at C2/C4 positions .
Example Reaction Table
| Position | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| C6 | NBS, DMF, 70°C | 6-Bromo derivative | 75% |
| C2 | 4-Methoxyaniline, HCl, reflux | Target compound | 68% |
Electrophilic Aromatic Substitution
The electron-rich methoxyphenylamino group directs electrophiles to para positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring .
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (50–60%) due to competing ring oxidation .
Hydroxyl Group Reactivity
The 5,7-diol groups participate in:
-
Phosphorylation : Treatment with POCl₃ (reflux, 6 h) converts hydroxyls to chlorides, enabling nucleophilic substitutions (e.g., with amines or thiols) .
-
Etherification : Alkylation using methyl iodide/K₂CO₃ in DMF yields 5,7-dimethoxy derivatives, enhancing lipophilicity .
Functionalization Pathways
text5,7-diol │ ├── POCl₃ → 5,7-dichloro └── CH₃I/K₂CO₃ → 5,7-dimethoxy
Cross-Coupling Reactions
Palladium-catalyzed reactions enable structural diversification:
-
Suzuki-Miyaura : Brominated derivatives react with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃, 80°C) to introduce aryl groups at C6 (70–85% yields) .
-
Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling of secondary amines at C2, critical for kinase inhibitor optimization .
Derivatization for Biological Activity
Modifications focus on enhancing c-KIT inhibition:
-
Amide Formation : Coupling 5,7-diol with carboxylic acids (HATU, DIPEA) produces prodrugs with improved solubility .
-
Urea Derivatives : Reaction with triphosgene and amines generates urea-linked analogs showing 5× potency improvements in c-KIT assays .
Structure-Activity Relationship (SAR) Highlights
| Modification | c-KIT IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 120 ± 15 | <1 |
| 5,7-Dimethoxy | 95 ± 10 | 12 |
| C6-Aryl | 45 ± 5 | 8 |
Degradation Pathways
Stability studies reveal:
-
Oxidative Degradation : H₂O₂/Fe²⁺ cleaves the thiazole ring at pH <3, forming pyridine-2-sulfonic acid .
-
Hydrolytic Instability : Prolonged heating in aqueous NaOH (pH >10) opens the thiazolo ring via hydroxide attack at C2 .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a strategic intermediate for developing kinase-targeted therapies. Recent advances in late-stage functionalization (e.g., photoredox C–H activation) could further expand its synthetic utility .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolopyridine derivatives. For instance, compounds derived from this class have demonstrated significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
These findings suggest that 2-(4-Methoxyphenylamino)thiazolo[4,5-b]pyridine-5,7-diol may serve as a promising lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have indicated that derivatives of thiazolo[4,5-b]pyridines possess inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MICs) as low as 0.21 μM . This positions the compound as a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
-
Anticancer Screening :
A study utilizing a Q-Tube reactor for synthesizing thiazolo[4,5-b]pyridines reported potent anticancer activities against multiple cell lines. The mechanism of action is under investigation to optimize these compounds for clinical applications . -
Antimicrobial Evaluation :
Another study focused on the synthesis of 5-methyl-7-phenyl derivatives of thiazolo[4,5-b]pyridine evaluated their efficacy against bacterial strains. The results indicated strong antibacterial activity alongside favorable drug-like properties based on ADME (Absorption, Distribution, Metabolism, and Excretion) profiling .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors involved in inflammation, cell proliferation, and oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolo[4,5-b]pyridines are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Anti-inflammatory Activity : Phenylazo-substituted derivatives (e.g., compounds in ) exhibit superior anti-inflammatory effects compared to Diclofenac, likely due to enhanced electron-withdrawing properties and steric interactions with cyclooxygenase enzymes .
- Antioxidant Capacity : Diol-containing compounds (e.g., the target compound) may mimic the radical scavenging mechanisms observed in hydrazide-functionalized thiazolo[4,5-b]pyridines, which show DPPH radical inhibition rates of 40–65% .
- Tuberculostatic Activity: N3-aminomethylated derivatives () demonstrate moderate activity against Mycobacterium tuberculosis (MIC = 12.5–50 μg/mL), suggesting that bulky substituents at N3 hinder bacterial uptake .
Physicochemical and Pharmacokinetic Properties
- Solubility: The diol groups in this compound may improve aqueous solubility compared to methylthio or phenylazo analogues, which are more lipophilic .
- Melting Points: Thiazolo[4,5-b]pyridines with rigid substituents (e.g., phenylazo) exhibit higher melting points (>260°C) due to planar stacking, while morpholinoethyl derivatives melt at 130–134°C .
Q & A
(Basic) What are the most reliable synthetic routes for preparing 2-(4-Methoxyphenylamino)thiazolo[4,5-B]pyridine-5,7-diol?
The compound can be synthesized via multicomponent reactions or Thorpe-Ziegler annulation. A common approach involves reacting thiosemicarbazides or thiazolidinone precursors with aldehydes and nitriles under reflux conditions. For example, using 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (reflux for 2 h) yields structurally related thiazolidinones . Alternatively, ZnCl₂-catalyzed multicomponent reactions of mercaptonitrile salts, phenacyl bromides, and ketones efficiently generate thiazolo[4,5-b]pyridines via Thorpe-Ziegler annulation .
(Advanced) How can reaction yields be optimized when synthesizing this compound under varying solvent systems?
Yield optimization requires careful solvent selection and catalyst tuning. Piperidine in ethanol is frequently used as a base and catalyst, but its limited availability (due to regulatory restrictions) may necessitate alternatives like triethylamine or TMDP (tetramethyldiaminophosphine) in ethanol/water mixtures . Reflux duration (e.g., 6 h vs. shorter times) and stoichiometric ratios (e.g., 1:1:2 molar ratios for aldehyde, nitrile, and thiazolidinone) are critical for minimizing side products .
(Basic) What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : To verify substituent positions (e.g., methoxyphenyl and diol groups).
- IR spectroscopy : Confirms functional groups like C=O (1650–1700 cm⁻¹) and N–H stretches.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for fused thiazolo-pyridine systems .
(Advanced) How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
Discrepancies often arise from structural modifications (e.g., substituents at N3 or C6 positions). For example:
- Phenylazo substitution at C6 enhances anticancer activity by 3-fold but may reduce antimicrobial efficacy due to steric effects .
- N3 functionalization (e.g., with mercapto-oxadiazole groups) can shift activity toward antioxidant properties .
To resolve contradictions, use orthogonal assays (e.g., cytotoxicity + ROS scavenging) and molecular docking to correlate substituent effects with target binding .
(Basic) What in vitro assays are recommended for evaluating this compound’s antimicrobial activity?
Standard protocols include:
- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Agar diffusion : Assesses zone of inhibition.
- Time-kill assays : Evaluates bactericidal/fungicidal kinetics.
Prior studies show thiazolo[4,5-b]pyridines exhibit moderate-to-strong activity against Candida spp. and Bacillus subtilis .
(Advanced) How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic potential?
Focus on systematic substitutions:
- Electrophilic N3 position : Introduce acrylonitrile or oxadiazole groups to enhance solubility or target affinity .
- C5/C7 diol modification : Esterification or methylation to alter pharmacokinetics .
- Phenyl ring diversification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate redox activity .
Validate SAR using molecular dynamics simulations and in vivo toxicity models .
(Basic) What stability challenges are associated with this compound under experimental conditions?
The diol moiety may oxidize under acidic or high-temperature conditions. Stabilization strategies include:
- Lyophilization : For long-term storage in inert atmospheres.
- Buffered solutions : Use pH 7–8 to prevent degradation.
- Avoiding reactive intermediates : Substitute piperidine with less aggressive catalysts to reduce byproduct formation .
(Advanced) How can computational tools aid in predicting this compound’s mechanism of action?
- Molecular docking : Identify binding pockets in targets like NS2B/NS3 protease (for antiviral activity) or DNA gyrase (for antibacterial effects) .
- QSAR models : Correlate substituent electronegativity/logP with bioactivity .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
(Basic) What are the key considerations for scaling up synthesis without compromising purity?
- Catalyst recycling : Use immobilized catalysts (e.g., ZnCl₂ on silica) to reduce waste .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Continuous flow systems : Minimize side reactions during prolonged reflux .
(Advanced) What strategies can address low solubility in pharmacological assays?
- Prodrug design : Convert diol groups to esters or phosphates for enhanced membrane permeability .
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve aqueous solubility .
- Co-crystallization : Partner with cyclodextrins or succinic acid to stabilize the compound in physiological media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
